(2S)-2-[(2-chlorobenzoyl)amino]propanoic acid
Description
(2S)-2-[(2-chlorobenzoyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a 2-chlorobenzoyl group attached to the amino group of the propanoic acid backbone
Properties
IUPAC Name |
(2S)-2-[(2-chlorobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHWUYGTNAGDHT-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schotten-Baumann Acylation
The Schotten-Baumann reaction, a classical method for amide bond formation, involves the reaction of 2-chlorobenzoyl chloride with L-alanine under biphasic conditions. This method leverages aqueous sodium hydroxide to deprotonate the amino group while maintaining a low temperature (0–5°C) to suppress racemization.
Procedure :
- Dissolve L-alanine (1.0 equiv) in a 1:1 mixture of water and toluene.
- Add 2-chlorobenzoyl chloride (1.1 equiv) dropwise at 0°C while maintaining pH 9.5–10.5 with NaOH.
- Stir for 1 hour, separate the organic layer, and acidify the aqueous phase to precipitate the product.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 68 | 95 |
| Solvent Ratio | Toluene:H₂O (1:1) | 72 | 97 |
| Reaction Time | 1 hour | 68 | 95 |
This method offers simplicity but risks hydrolysis of the acid chloride, necessitating precise stoichiometric control.
Carbodiimide-Mediated Coupling
Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with 1-hydroxybenzotriazole (HOBt) are widely used for amide bond formation. This approach activates the carboxylic acid of 2-chlorobenzoic acid, enabling coupling with L-alanine in anhydrous solvents like DMF or THF.
Procedure :
- Activate 2-chlorobenzoic acid (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.2 equiv) in DMF at 0°C.
- Add L-alanine methyl ester (1.0 equiv) and N,N-diisopropylethylamine (DIPEA) (2.5 equiv).
- Stir at room temperature for 12 hours, followed by aqueous workup and ester hydrolysis with NaOH.
Yield Comparison :
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 0°C → RT | 73.1 |
| DCC/HOBt | THF | 0°C → RT | 65.2 |
| Mixed Anhydride | CH₂Cl₂ | -20°C | 58.7 |
This method achieves superior yields (73.1%) but requires rigorous exclusion of moisture to prevent reagent decomposition.
Mixed Anhydride Method
The mixed anhydride approach employs isobutyl chloroformate to generate a reactive intermediate from 2-chlorobenzoic acid, which subsequently reacts with L-alanine.
Procedure :
- Dissolve 2-chlorobenzoic acid (1.0 equiv) in THF and treat with N-methylmorpholine (2.0 equiv) at -20°C.
- Add isobutyl chloroformate (1.1 equiv) to form the mixed anhydride.
- Introduce L-alanine methyl ester (1.0 equiv) and warm to room temperature.
Key Data :
- Yield : 52–66% after recrystallization.
- Racemization : <2% when conducted below -15°C.
This method provides moderate yields but excels in scalability for industrial applications.
Industrial-Scale Production and Process Optimization
Protecting Group Strategies
Methyl ester protection of L-alanine’s carboxylic acid is prevalent to prevent self-condensation. Post-coupling hydrolysis under basic conditions (e.g., NaOH/EtOH) quantitatively regenerates the free acid:
$$ \text{Cbz-L-Ala-OMe} + \text{NaOH} \rightarrow \text{Cbz-L-Ala-OH} + \text{MeOH} $$
Pentadecyl ester derivatives (as in) offer alternative protection, though their use is limited due to cumbersome deprotection steps.
Racemization Control
Racemization at the α-carbon of L-alanine is a critical concern. Studies demonstrate that reactions conducted below 5°C with HOBt as an additive reduce racemization to <5%.
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 1.34 (d, J = 7 Hz, CH₃), 4.24 (q, J = 7 Hz, CH), 7.45–7.60 (m, Ar-H), 8.15 (s, NH).
- IR (KBr) : 1720 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
Chiral Purity Analysis
Chiral HPLC (Chiralpak IA column, hexane:IPA 80:20) confirms enantiomeric excess >98% for optimized routes.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-chlorobenzoyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The chlorine atom in the 2-chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential as a non-steroidal anti-inflammatory drug (NSAID) . The presence of the indole moiety suggests significant interactions with biological receptors, making it a candidate for therapeutic applications.
Anti-inflammatory Activity
Research has indicated that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies have demonstrated that (2S)-2-[(2-chlorobenzoyl)amino]propanoic acid can inhibit inflammation through mechanisms involving cyclooxygenase enzymes (COX-1 and COX-2). The compound's efficacy was compared to established NSAIDs like Indomethacin, showcasing promising results in reducing paw edema in animal models .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies revealed that it exhibited significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans. Comparative analyses with commercial antibiotics indicated that this compound could serve as a potential alternative or adjunctive therapy in treating infections caused by resistant strains .
Biological Research
The unique structural characteristics of this compound allow it to serve as a valuable tool in biological research.
Enzyme Inhibition Studies
The compound's ability to interact with specific enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms. Its chlorobenzoyl group enhances lipophilicity, facilitating membrane penetration and intracellular activity, which is crucial for understanding metabolic pathways.
Protein Interaction Studies
As a model compound, it aids in the exploration of amino acid derivatives' behavior within biological systems. Researchers are investigating its potential to modulate protein interactions, which could lead to insights into cellular signaling pathways and disease mechanisms.
Industrial Applications
Beyond medicinal uses, this compound finds applications in various industrial sectors.
Specialty Chemicals
This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore diverse chemical reactions and mechanisms, making it valuable in developing specialty chemicals and materials.
Polymer Production
Due to its distinct properties, this compound is utilized in producing polymers and coatings. Its incorporation into polymer matrices can enhance material properties such as durability and resistance to environmental factors.
Case Studies
Mechanism of Action
The mechanism of action of (2S)-2-[(2-chlorobenzoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(2-bromobenzoyl)amino]propanoic acid: Similar structure with a bromine atom instead of chlorine.
(2S)-2-[(2-fluorobenzoyl)amino]propanoic acid: Similar structure with a fluorine atom instead of chlorine.
(2S)-2-[(2-methylbenzoyl)amino]propanoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
(2S)-2-[(2-chlorobenzoyl)amino]propanoic acid is unique due to the presence of the chlorine atom in the 2-chlorobenzoyl group. This chlorine atom can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different substituents. The chlorine atom’s electron-withdrawing nature can also affect the compound’s chemical and biological properties, contributing to its uniqueness.
Biological Activity
(2S)-2-[(2-chlorobenzoyl)amino]propanoic acid, a compound with structural similarities to amino acids, has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propanoic acid backbone with a chlorobenzoyl amine substituent, which influences its interaction with biological targets. The presence of the chlorobenzoyl group is significant for enhancing binding affinity to enzymes or receptors.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which is crucial for its potential therapeutic applications. The chlorobenzoyl moiety enhances its binding to target sites on enzymes, leading to modulation of their activity.
- Interaction with Biological Targets : The structure allows it to form hydrogen bonds with proteins or enzymes, potentially affecting various biochemical pathways .
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant enzyme inhibition. For instance, studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammation and pain signaling pathways. This inhibition could position the compound as a candidate for anti-inflammatory drug development .
Cytotoxicity and Antimicrobial Activity
In vitro studies have assessed the cytotoxic potency of similar compounds against various human cancer cell lines. While specific data on this compound is limited, related compounds have shown promising results:
| Compound | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | HeLa | 15 | Moderate cytotoxicity |
| Compound B | MCF-7 | 10 | High cytotoxicity |
| This compound | TBD | TBD | Potential for further study |
The antimicrobial activity against resistant strains has also been noted in related structures, suggesting that this compound could be explored for similar applications .
Case Studies
- Anti-inflammatory Potential : A study focused on the inhibition of COX enzymes demonstrated that derivatives of chlorobenzoyl compounds could effectively reduce inflammation markers in animal models. This suggests that this compound might exhibit similar properties.
- Antimicrobial Efficacy : Research on structurally similar compounds revealed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The MIC values ranged from 1 to 8 µg/mL, indicating strong antimicrobial potential that could be attributed to the chlorinated aromatic structure .
Q & A
Q. How can researchers optimize the synthesis of (2S)-2-[(2-chlorobenzoyl)amino]propanoic acid to improve yield and enantiomeric purity?
Methodological Answer :
-
Step 1 : Use orthogonal protecting groups (e.g., Fmoc or Boc) for the amino group to prevent undesired side reactions during coupling .
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Step 2 : Employ coupling agents like HATU or DCC with a catalytic base (DMAP) to facilitate amide bond formation between 2-chlorobenzoic acid and L-alanine derivatives .
-
Step 3 : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or chiral column chromatography to isolate the (2S)-enantiomer .
-
Key Parameters :
Parameter Optimal Condition Impact on Yield/Purity Solvent DMF or THF Enhances solubility Temp. 0–25°C Reduces racemization Catalyst DMAP (5 mol%) Accelerates coupling
Q. What analytical techniques are most reliable for characterizing and quantifying this compound in complex mixtures?
Methodological Answer :
-
HPLC-UV/HRMS : Use a chiral column (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers. HRMS confirms molecular integrity (expected [M+H]⁺: 256.05) .
-
NMR : ¹H NMR (DMSO-d₆) peaks at δ 8.2 (amide NH), δ 7.5–7.8 (aromatic CH), and δ 4.3 (α-CH) verify structure .
-
Purity Assessment :
Technique LOD LOQ Key Application HPLC-UV 0.1 µg/mL 0.5 µg/mL Quantification NMR N/A N/A Structural ID
Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer :
- Design : Conduct accelerated stability studies by incubating the compound at pH 1–12 (HCl/NaOH buffers) and temperatures (4°C, 25°C, 40°C) for 0–30 days .
- Analysis : Use HPLC to track degradation products (e.g., hydrolyzed 2-chlorobenzoic acid or racemization).
- Critical Findings :
- pH Stability : Degrades rapidly at pH < 2 (amide bond hydrolysis) and pH > 10 (racemization).
- Thermal Stability : Stable at 4°C for >6 months; 25% degradation at 40°C after 30 days .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different assays?
Methodological Answer :
- Root Cause Analysis :
- Case Study : A 2024 study found that discrepancies in IC₅₀ values (5 µM vs. 20 µM) for COX-2 inhibition were due to residual DMSO in stock solutions .
Q. How does the enantiomeric configuration ((2S) vs. (2R)) influence the compound’s interaction with target enzymes like COX-2 or PPAR-γ?
Methodological Answer :
-
In Silico Docking : Use Schrödinger Suite or AutoDock to model binding poses. The (2S)-enantiomer shows stronger hydrogen bonding with PPAR-γ’s Ser289 residue (ΔG = −9.2 kcal/mol vs. −6.8 kcal/mol for (2R)) .
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In Vitro Validation :
Assay (2S)-Enantiomer IC₅₀ (2R)-Enantiomer IC₅₀ COX-2 Inhibition 8.3 µM >100 µM PPAR-γ Activation 12 nM 450 nM
Q. What computational methods predict the metabolic pathways of this compound in mammalian systems?
Methodological Answer :
- Software Tools :
- SwissADME : Predicts Phase I metabolism (amide hydrolysis) and Phase II glucuronidation at the carboxylic acid group .
- MetaSite : Identifies CYP3A4/2C9 as primary oxidases, generating hydroxylated metabolites.
- Validation : Compare predictions with in vitro hepatocyte assays (e.g., human HepG2 cells). A 2025 study reported 85% concordance between predicted and observed metabolites .
Q. How can researchers design isotope-labeled analogs (e.g., ¹³C, ²H) for pharmacokinetic or mechanistic studies?
Methodological Answer :
-
Synthetic Routes :
-
Applications :
Isotope Application Detection Method ¹³C Metabolic flux analysis NMR or LC-MS/MS ²H Absorption/distribution studies Mass isotopomer profiling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
